molecular formula C6H4BF2NO4 B2465009 2,4-Difluoro-3-nitrophenylboronic acid CAS No. 1779496-54-6

2,4-Difluoro-3-nitrophenylboronic acid

Cat. No.: B2465009
CAS No.: 1779496-54-6
M. Wt: 202.91
InChI Key: DMWWELGNEMKCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-nitrophenylboronic acid (CAS: 133393-02-9) is a boronic acid derivative featuring a phenyl ring substituted with fluorine atoms at positions 2 and 4, a nitro group (-NO₂) at position 3, and a boronic acid (-B(OH)₂) group. This compound is highly electron-deficient due to the strong electron-withdrawing effects of the nitro and fluorine substituents, making it a candidate for Suzuki-Miyaura cross-coupling reactions in organic synthesis . However, it is listed as a discontinued product, which limits its commercial availability and practical use in current research .

The nitro group at position 3 directs further electrophilic substitution reactions to the meta position, while the fluorine atoms enhance stability and influence steric and electronic properties. Its applications historically included pharmaceutical intermediate synthesis and materials science, though its discontinuation has shifted focus toward structural analogs .

Properties

IUPAC Name

(2,4-difluoro-3-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF2NO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWWELGNEMKCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)[N+](=O)[O-])F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-nitrophenylboronic acid typically involves the borylation of 2,4-difluoro-3-nitrobenzene. This can be achieved through various methods, including the use of bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-nitrophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-nitrophenylboronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2,4-difluoro-3-nitrophenylboronic acid with key analogs in terms of substituent positions, purity, and availability:

Compound Name CAS Number Substituents Purity Availability
This compound 133393-02-9 2-F, 4-F, 3-NO₂ 98% Discontinued
(2,6-Difluoro-3-nitrophenyl)boronic acid 819849-20-2 2-F, 6-F, 3-NO₂ 95% Available
4-Fluoro-3-nitrophenylboronic acid 873566-75-7 4-F, 3-NO₂ N/A Available
3-Amino-4-fluorophenylboronic acid 1288978-82-4 3-NH₂, 4-F N/A Available

Key Observations :

  • Fluorine Positioning : The 2,4-difluoro isomer has adjacent fluorine atoms, increasing steric hindrance near the boronic acid group compared to the 2,6-difluoro analog, where fluorines are para to each other. This may reduce reactivity in sterically demanding reactions .
  • Nitro vs. Amino Groups: Replacing the nitro group with an amino group (e.g., 3-amino-4-fluorophenylboronic acid) converts the electronic profile from electron-withdrawing to electron-donating, significantly altering reactivity in cross-coupling and nucleophilic substitution reactions .

Electronic and Reactivity Profiles

The nitro group’s strong electron-withdrawing nature makes this compound highly electrophilic, favoring Suzuki couplings with electron-rich aryl halides. In contrast:

  • 2,6-Difluoro-3-nitrophenylboronic acid (95% purity) has fluorines at positions 2 and 6, creating a symmetric structure that may improve crystallinity and stability compared to the 2,4 isomer .

Solubility and Functional Group Impact

  • Nitro-Containing Analogs : The nitro group reduces solubility in polar solvents due to its hydrophobic nature. For example, this compound is less soluble than 4-carboxyphenylboronic acid (CAS: 850568-75-1), which contains a hydrophilic carboxylic acid group .
  • Halogenated Derivatives : Chlorine-substituted analogs (e.g., 4-chloro-3-fluorophenylboronic acid) exhibit similar electron-withdrawing effects but lower reactivity in cross-coupling due to weaker C-Cl bond polarization compared to C-B bonds .

Biological Activity

2,4-Difluoro-3-nitrophenylboronic acid (DFNPA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of DFNPA, its mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

Chemical Structure and Properties:

  • Chemical Formula: C6_6H4_4BClF2_2NO3_3
  • CAS Number: 1779496-54-6
  • Molecular Weight: 197.92 g/mol

DFNPA contains a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophilic groups in biological systems. This property is crucial for its interactions with various biomolecules.

DFNPA's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • Boronic acids, including DFNPA, have been shown to inhibit proteases and other enzymes by forming covalent bonds with serine residues in the active sites. This mechanism has been explored in the context of β-lactamase inhibition, where DFNPA analogs demonstrated significant inhibitory effects on bacterial enzymes that confer antibiotic resistance .
  • Anticancer Activity:
    • Research indicates that DFNPA and its derivatives can act as inhibitors of cancer cell proliferation. In vitro studies have shown that DFNPA exhibits cytotoxic effects against various cancer cell lines, including prostate and liver cancer cells. The compound's ability to disrupt cellular signaling pathways is thought to contribute to its anticancer properties .
  • Binding Interactions:
    • DFNPA's structure allows it to mimic functional groups found in natural substrates, facilitating binding to target proteins. For example, studies have demonstrated that boronic acids can serve as bioisosteres for carboxylic acids or phenolic hydroxyls, enhancing their binding affinity to target receptors .

Case Study 1: Inhibition of KPC-2 β-Lactamase

A study investigated the interaction of DFNPA analogs with KPC-2 β-lactamase. The results indicated that these compounds could form reversible covalent interactions with the enzyme's active site, effectively inhibiting its function. The binding affinity was measured using kinetic parameters such as KmK_m values, revealing that DFNPA derivatives could significantly reduce bacterial resistance to β-lactam antibiotics .

Case Study 2: Anticancer Activity Against Prostate Cancer

In vitro screening of DFNPA against human prostate cancer cell lines (PC-3 and LAPC-4) showed promising results. The compound inhibited cell proliferation in a dose-dependent manner, suggesting potential utility in cancer therapy. The study utilized the CellTiter 96 assay to quantify cell viability after treatment with varying concentrations of DFNPA over different incubation periods .

Table 1: Summary of Biological Activities of DFNPA

Activity TypeTargetEffectivenessReference
Enzyme InhibitionKPC-2 β-lactamaseSignificant inhibitor
Anticancer ActivityProstate CancerDose-dependent inhibition
CytotoxicityLiver CancerModerate effectiveness

Research Findings

Recent studies have highlighted the versatility of DFNPA in medicinal chemistry:

  • Boronic Acid Functionality: The incorporation of boronic acid into drug design has gained traction due to its unique ability to form stable interactions with biological targets. This positions DFNPA as a potential lead compound for further development in both antibacterial and anticancer therapies .
  • Structural Modifications: Ongoing research focuses on modifying the structure of DFNPA to enhance its selectivity and potency against specific targets. Variations in substituents on the aromatic ring can lead to significant changes in biological activity, making structure-activity relationship (SAR) studies crucial for optimizing therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.